5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound and its derivatives are being developed as potential inhibitors for the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . This reaction yields the compounds in 45–60% yield .Molecular Structure Analysis
The molecular formula of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is C8H8N2O . The molecular weight is 148.16 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are primarily related to its role as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also used in the synthesis of derivatives that target FGFR .Physical And Chemical Properties Analysis
The boiling point of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is predicted to be 412.1±45.0 °C . It has a density of 1.24 . It should be stored in a sealed container in a dry room .Scientific Research Applications
- Research : Scientists have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h exhibited potent FGFR inhibitory activity, with low molecular weight, making it an appealing lead compound for further optimization .
- Significance : FGFR inhibitors are currently under clinical investigation for cancer therapy, and compounds like Erdafitinib and Pemigatinib have received FDA approval .
- Rational Design : Researchers have employed a structure-based design strategy to create potent FGFR inhibitors. By introducing suitable substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, they aimed to enhance hydrogen bond interactions with specific residues in the FGFR binding site .
FGFR Inhibition
Synthetic Intermediates
Design Strategies
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives involves the inhibition of FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .
Future Directions
The future directions for the research and development of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives are primarily focused on their potential as FGFR inhibitors for cancer therapy . Further optimization of these compounds, particularly those with low molecular weight, is beneficial for their development .
properties
IUPAC Name |
5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-5-3-7(11)10-8(5)9-4-6/h2,4H,3H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBGCESLLRZCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC(=O)C2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
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